molecular formula C19H17BrN4O B14955266 N-(1H-benzimidazol-2-ylmethyl)-3-(6-bromo-1H-indol-1-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(6-bromo-1H-indol-1-yl)propanamide

Katalognummer: B14955266
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: GXMZFTSFSLCFEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE is a complex organic compound that features both benzodiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the two moieties under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput screening and advanced analytical techniques ensures the consistency and reliability of the produced compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Uniqueness

What sets N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE apart is its unique combination of benzodiazole and indole moieties. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and versatility.

Eigenschaften

Molekularformel

C19H17BrN4O

Molekulargewicht

397.3 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-ylmethyl)-3-(6-bromoindol-1-yl)propanamide

InChI

InChI=1S/C19H17BrN4O/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-19(25)21-12-18-22-15-3-1-2-4-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23)

InChI-Schlüssel

GXMZFTSFSLCFEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCN3C=CC4=C3C=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.